Lipophilicity (XLogP3) Advantage Over Mono-Substituted Picolinate Analogs
The target compound exhibits a computed XLogP3 of 2.7, which is 0.9 log units higher than both ethyl 6-methylpicolinate (XLogP3 = 1.8, lacking the CF3 group) and ethyl 5-(trifluoromethyl)picolinate (XLogP3 = 1.8, lacking the 6-methyl group) [1][2][3]. This difference reflects the synergistic lipophilicity enhancement from the combined 6-CH3 and 5-CF3 substituents. A ΔXLogP3 of +0.9 corresponds to approximately an 8-fold increase in octanol–water partition coefficient, which is a magnitude of difference known to substantially influence membrane passive permeability, plasma protein binding, and metabolic clearance in medicinal chemistry contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Ethyl 6-methylpicolinate (CAS 39640-51-2): XLogP3 = 1.8; Ethyl 5-(trifluoromethyl)picolinate (CAS 128072-94-6): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8-fold higher lipophilicity) |
| Conditions | PubChem computed XLogP3 3.0 algorithm; values from authoritative database entries, not experimental logP measurements |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and metabolic stability predictions, making the target compound potentially more suitable for CNS-targeted or intracellular drug discovery programs where logD optimization is critical.
- [1] PubChem CID 69441160: XLogP3 = 2.7, TPSA = 39.2 Ų, MW = 233.19 g/mol. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 564597: XLogP3 = 1.8, TPSA = 39.2 Ų, MW = 165.19 g/mol. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem CID 27282707: XLogP3 = 1.8, TPSA = 39.2 Ų, MW = 219.16 g/mol. National Center for Biotechnology Information. Accessed May 2026. View Source
